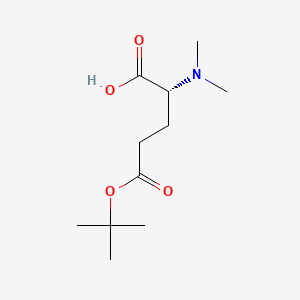

(2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoicacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid is an organic compound with a complex structure It is characterized by the presence of a tert-butoxy group, a dimethylamino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid typically involves the reaction of tert-butyl esters with dimethylamino compounds. One common method involves the use of tert-butyl hydroperoxide in the presence of benzyl cyanides under metal-free conditions . This reaction proceeds smoothly, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid may involve the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of tert-butyl esters by introducing the tert-butoxycarbonyl group into various organic compounds . This method is preferred for its versatility and sustainability compared to traditional batch processes.

Chemical Reactions Analysis

Oxidation

The compound’s oxo group (C=O) and secondary alcohol (tert-butoxy) make it susceptible to oxidation. Common reagents include:

-

KMnO₄ (acidic/basic conditions)

-

H₂O₂ (mild oxidizing agent)

Oxidation of the tert-butoxy group could lead to ketone or carboxylic acid derivatives, depending on reaction conditions.

Hydrolysis

The carboxylic acid and tert-butoxy groups undergo hydrolysis under acidic or basic conditions:

-

HCl/H₂SO₄ : Removes tert-butoxy group to form a hydroxyl derivative.

-

NaOH : Converts carboxylic acid to carboxylate salt.

This reactivity is critical for modifying the compound’s solubility or stability in pharmaceutical applications.

Protecting Group Chemistry

The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. While the target compound lacks a Boc group, related derivatives (e.g., (R)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid ) demonstrate its utility:

-

Deprotection : Glacial acetic acid removes the Boc group, exposing the amine for further reactions .

-

Amide Formation : EDCI/HOBt-mediated coupling introduces the Boc-protected amine .

Biological Target Interactions

Though specific biological data for this compound is limited, its structural similarity to amino acid derivatives suggests potential interactions with enzymes or receptors. For example:

-

Peptide Synthesis : The dimethylamino group may mimic natural amino acids in binding assays .

-

Enzyme Inhibition : The oxo group could act as a Michael acceptor, targeting nucleophilic residues in enzymes.

Analytical and Purification Methods

Scientific Research Applications

Neuropharmacological Applications

One of the most promising applications of (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid is in the field of neuropharmacology. The compound has been investigated for its effects on neurotransmitter systems, particularly those involving glutamate receptors.

Case Study: NMDA Modulation

In a study focusing on the modulation of NMDA receptors, it was found that specific derivatives of (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid exhibited greater positive modulation effects compared to traditional compounds like L-theanine. This suggests that variations of this compound could lead to new treatments for cognitive enhancement or neuroprotection in degenerative diseases .

Synthetic Chemistry

The compound is also valuable in synthetic chemistry as an intermediate for producing other bioactive molecules. Its structure allows for various modifications that can lead to the synthesis of novel compounds with enhanced biological activity.

Synthesis Pathways

Several synthetic pathways have been developed utilizing (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid as a starting material:

- Alkylation Reactions : The compound can undergo alkylation to introduce various substituents, enhancing its pharmacological profile.

- Amide Formation : The carboxylic acid functionality allows for the formation of amides with different amines, leading to a diverse library of compounds.

Data Table: Synthesis Yields

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Alkylation with Methyl Bromide | 52 | THF, Room Temperature |

| Amide Formation with Ethylamine | Quantitative | THF, BOP reagent, Triethylamine |

The yields from these reactions indicate the efficiency of using this compound as a precursor in synthetic processes .

Pharmaceutical Development

Due to its unique structural properties, (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid is being explored for its potential role in developing pharmaceuticals targeting various conditions.

Drug Formulations

Research has shown that this compound can be incorporated into formulations aimed at treating neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further development into therapeutic agents.

Case Study: Pharmaceutical Application

A patent application highlighted the use of (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid in synthesizing compounds that show promise as treatments for conditions involving glutamate dysregulation . This underscores the compound's relevance in creating new therapeutic avenues.

Mechanism of Action

The mechanism of action of (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The tert-butyl group and dimethylamino group play crucial roles in its reactivity and binding to target molecules. The compound’s effects are mediated through its ability to form stable complexes and undergo various chemical reactions, influencing biological pathways and molecular interactions .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid include other tert-butyl esters and dimethylamino derivatives. Examples include tert-butyl esters of amino acids and other organic compounds with similar functional groups .

Uniqueness: What sets (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid apart from similar compounds is its unique combination of functional groups. The presence of both the tert-butoxy and dimethylamino groups in the same molecule provides distinct chemical properties and reactivity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula |

C11H21NO4 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

(2R)-2-(dimethylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-9(13)7-6-8(10(14)15)12(4)5/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m1/s1 |

InChI Key |

PETUTSNBWMTJAS-MRVPVSSYSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@H](C(=O)O)N(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)O)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.